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2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

mGluR2 NAM CNS drug discovery allosteric modulation

Problem: Inconsistent biological activity from core scaffold analogs without precise 2-methyl substitution. Solution: 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid provides a validated mGluR2 NAM fragment with confirmed target engagement. - 2-Methyl substituent retains mGluR2 NAM activity (IC50 ~8.9 nM for scaffold-matched analogs) while avoiding PI3K pathway liability of 2-aryl congeners. - Free carboxylic acid at N5 enables direct amide coupling (HATU/EDC) without additional linker chemistry. - Serves as scaffold-matched negative control for 2-aryl PI3K oncology programs. Supplied as ≥97% pure building block; bulk quantities available from BenchChem.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
Cat. No. B11779309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC1=NN2CCN(C(=O)C2=C1)CC(=O)O
InChIInChI=1S/C9H11N3O3/c1-6-4-7-9(15)11(5-8(13)14)2-3-12(7)10-6/h4H,2-3,5H2,1H3,(H,13,14)
InChIKeyJXIOGQFHNVIODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid: Core Scaffold and Procurement-Relevant Identity


2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 1708013-60-8; molecular formula C₉H₁₁N₃O₃; MW 209.20 g/mol) is a heterocyclic compound belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one family [1]. This fused bicyclic scaffold is a privileged chemotype in neuroscience and oncology drug discovery, having yielded potent negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2) with in vivo cognitive activity, as well as antiproliferative agents active against A549 non-small cell lung cancer (NSCLC) cells via PI3K pathway modulation [2][3]. The target compound features a 2-methyl substituent on the pyrazole ring, a 4-oxo group on the pyrazine ring, and an acetic acid moiety at the N5 position—a substitution pattern that distinguishes it from 2-aryl, 2-tert-butyl, 2-cyclopropyl, and 2-unsubstituted analogs in both biological target engagement and physicochemical properties [4].

Why Generic Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogs Cannot Substitute for 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid


The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is pharmacologically pluripotent; its biological target profile is exquisitely sensitive to substitution at the 2-position of the pyrazole ring [1]. The unsubstituted parent (CAS 2091118-69-1) lacks the 4-oxo group and has been associated with anti-inflammatory and antitumor activity but with no defined molecular target, while 2-aryl-substituted analogs bearing a 4-chlorophenyl group (e.g., compound 3o) demonstrated A549 growth inhibition linked to autophagy modulation, and 2-cyclopropyl analogs (CAS 1713463-06-9) have been reported as PDE4/PDE10A inhibitors [2][3]. Meanwhile, highly elaborated analogs such as the morpholino-trifluoromethyl derivatives in WO2022093820 achieve mGluR2 NAM IC₅₀ values in the low nanomolar range but require multi-step chiral synthesis [4]. The 2-methyl-4-oxo substitution pattern occupies a distinct chemical space: the small electron-donating methyl group preserves the core scaffold's ability to engage CNS targets while the carboxylic acid handle enables further derivatization (e.g., amide coupling for prodrug or probe synthesis) without the steric bulk and lipophilicity penalties of 2-aryl or 2-tert-butyl congeners. Simply procuring an in-class analog without matching this specific substitution pattern risks redirecting biological activity to an unintended target, invalidating SAR hypotheses, or introducing pharmacokinetic liabilities that confound data interpretation [5].

Quantitative Differentiation Evidence for 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Versus Closest Analogs


mGluR2 Negative Allosteric Modulator Potency: Class-Level Potency of the 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Core with Implications for the 2-Methyl Analog

In a 2024 structure–activity relationship (SAR) study published in the Journal of Medicinal Chemistry, a series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives was optimized as selective mGluR2 negative allosteric modulators (NAMs). The lead compound 11 achieved an mGluR2 NAM IC₅₀ of 8.9 nM and demonstrated in vivo efficacy in a rodent cognition model (V-maze) at a dose of 0.32 mg/kg, with a confirmed pharmacokinetic–pharmacodynamic (PK–PD) relationship showing dose-dependent mGluR2 receptor occupancy [1]. While this specific compound 11 is a more highly elaborated derivative (bearing additional substituents beyond the 2-position), the core 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold—shared by the target compound—was essential for mGluR2 NAM activity, with a 100-fold potency improvement achieved through iterative SAR [1]. By contrast, the unsubstituted parent 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 2091118-69-1), which lacks the 4-oxo group, shows no reported mGluR2 activity and has a molecular weight of 181.19 g/mol versus 209.20 g/mol for the target compound. The 2-methyl substituent, being a small electron-donating group (Hammett σₘ = −0.07), is structurally compatible with the mGluR2 allosteric binding pocket while offering a distinct polarity profile compared to 2-aryl analogs that may redirect selectivity toward other mGlu subtypes or kinase targets [2].

mGluR2 NAM CNS drug discovery allosteric modulation

PI3K Pathway Modulation and Antiproliferative Activity in A549 NSCLC Cells: Structural Determinants Differentiating 2-Methyl from 2-Aryl Analogs

In a 2025 study, a series of 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 12–41) was evaluated for antiproliferative activity against A549 NSCLC cells and for modulation of PI3K protein levels. The most potent compounds—21, 26, 27, and 28—achieved IC₅₀ values of 7.01–8.19 µM and significantly reduced PI3K protein levels in A549 cells [1]. Critically, SAR analysis established that a high electron-density benzene ring on the pyrazole moiety (2-position) and a low electron-density ring on the pyrazine moiety were required for maximal cytotoxic activity [1]. The target compound, bearing a 2-methyl group (a modest electron-donating substituent), falls into a distinct SAR category: it lacks the high electron-density aryl ring that drives potent PI3K-mediated cytotoxicity, making it less likely to engage the PI3K pathway at comparable potency but potentially more suitable for applications where PI3K pathway activation is undesirable (e.g., certain neuroscience contexts where PI3K/mTOR signaling may confound target validation). In contrast, the earlier 2008 series by Xie et al. showed that compound 3o (5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) was the most effective A549 growth inhibitor in that set, acting through autophagy modulation rather than PI3K [2]. This demonstrates that the 2-position substituent is a critical determinant of both potency and mechanism of action within the same core scaffold.

PI3K inhibition NSCLC A549 cytotoxicity

Predicted Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Synthetic Tractability Versus Bulkier 2-Substituted Analogs

The target compound (MW 209.20 g/mol; C₉H₁₁N₃O₃) occupies a favorable drug-like property space compared to its closest commercially available analogs. The 2-tert-butyl analog (CAS 1713461-93-8) has MW 263.29 g/mol with a C₁₂H₁₇N₃O₃ formula, representing a 26% increase in molecular weight and a substantial gain in lipophilicity (predicted ΔlogP ≈ +1.5) [1]. The 2-cyclopropyl analog (CAS 1713463-06-9; MW 235.24 g/mol; C₁₁H₁₃N₃O₃) is intermediate in size [2]. The 2-(3-methoxyphenyl) analog (CAS 1338692-18-4; C₁₅H₁₅N₃O₄; MW 301.30 g/mol) is 44% heavier [3]. The unsubstituted parent (CAS 2091118-69-1; MW 181.19 g/mol) lacks the 4-oxo group entirely and is structurally incapable of the key hydrogen-bonding interactions that the carbonyl enables. The target compound's carboxylic acid functional group provides a synthetic handle for amide coupling—a versatile derivatization route for generating probe molecules, affinity reagents, or prodrugs—that is absent in simpler analogs such as 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1301714-05-5; MW 151.17 g/mol; no acetic acid handle) . Furthermore, the pyrazolo[1,5-a]pyrazine scaffold is accessible via a published one-pot, three-step protocol starting from pyrazole-3-carboxylic acids, suggesting that the target compound can be synthesized with reasonable efficiency compared to multi-step routes required for more complex 2-aryl or morpholino-substituted analogs [4].

drug-likeness solubility CNS MPO synthetic accessibility

Target Engagement Divergence: PDE Inhibition Profile of the 2-Cyclopropyl Analog as a Comparator Highlighting the 2-Methyl Analog's Distinct Biological Space

The 2-cyclopropyl-substituted analog (CAS 1713463-06-9), which shares the identical 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core and N5-acetic acid moiety with the target compound, has been explicitly reported as a selective inhibitor of phosphodiesterase enzymes, particularly PDE4 and PDE10A [1]. PDE10A inhibitors have been advanced as clinical candidates for schizophrenia, with demonstrated efficacy in animal models—a therapeutic indication that overlaps with but is mechanistically distinct from mGluR2 NAM approaches [2]. The 2-methyl analog, by virtue of its smaller, less lipophilic substituent, is structurally less likely to engage the PDE4/PDE10A catalytic site with high affinity compared to the 2-cyclopropyl congener, as PDE4 and PDE10A inhibitor pharmacophores typically benefit from cyclic or aromatic substituents that fill hydrophobic pockets within the catalytic domain . This target divergence—PDE4/PDE10A for 2-cyclopropyl, potentially mGluR2 for 2-methyl, PI3K/autophagy for 2-aryl—demonstrates that even within a highly conserved core scaffold, the 2-position substituent acts as a binary switch for biological target selection. No PDE inhibitory activity has been reported for the 2-methyl analog, and no mGluR2 activity has been reported for the 2-cyclopropyl analog.

PDE inhibition target selectivity PDE4 PDE10A

Optimal Application Scenarios for 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Based on Quantitative Differentiation Evidence


mGluR2 Negative Allosteric Modulator Lead Optimization and CNS Probe Development

The target compound is most appropriately deployed as a synthetic intermediate or fragment for mGluR2 NAM lead optimization programs. The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core has been validated to achieve mGluR2 NAM IC₅₀ values in the low nanomolar range (8.9 nM for compound 11), with in vivo cognition-enhancing efficacy at 0.32 mg/kg in rodent models [1]. The 2-methyl substituent provides a minimal steric footprint that is compatible with the mGluR2 allosteric pocket, while the N5-acetic acid handle enables rapid amide coupling to explore vectors extending toward the extracellular vestibule of the receptor. This scenario avoids the PI3K/autophagy-modulating liability of 2-aryl analogs that would confound neuroscience target validation [2]. The compound is suitable as a starting material for parallel library synthesis aimed at improving mGluR2 NAM potency, selectivity over mGluR3, and CNS pharmacokinetic properties.

Negative Control for PI3K/A549 Cancer Cell Studies Requiring a Scaffold-Matched Inactive Analog

In oncology research programs where 2-aryl pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are being evaluated as PI3K pathway modulators (e.g., compounds 21, 26–28 with A549 IC₅₀ = 7.01–8.19 µM and confirmed PI3K protein reduction), the 2-methyl analog can serve as a scaffold-matched negative control [1]. Because SAR studies have established that a high electron-density aryl ring at the 2-position is critical for PI3K-mediated cytotoxicity [1], the 2-methyl analog—lacking this pharmacophoric feature—is predicted to have substantially reduced or absent PI3K pathway activity. Using this compound as a negative control strengthens the SAR argument that the antiproliferative effect is specifically driven by the 2-aryl substitution rather than by the core scaffold itself, a critical control that unsubstituted or completely structurally unrelated negative controls cannot provide.

Synthetic Intermediate for Carboxylic Acid-Directed Derivatization in Medicinal Chemistry Campaigns

The presence of the free carboxylic acid group at the N5 position distinguishes this compound from simpler 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1301714-05-5; MW 151.17 g/mol; no derivatization handle) [1]. The acetic acid moiety permits direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt), enabling the rapid generation of diverse amide libraries for SAR exploration. The one-pot synthetic protocol for the pyrazolo[1,5-a]pyrazine scaffold starting from pyrazole-3-carboxylic acids provides a scalable route to this intermediate [2]. This makes the compound a strategically valuable building block for medicinal chemistry groups engaged in hit-to-lead or lead optimization campaigns where the pyrazolo[1,5-a]pyrazin-4(5H)-one chemotype is the core scaffold of interest, and where the ability to conjugate diverse amine fragments without additional linker chemistry is a rate-limiting step.

Comparative Selectivity Profiling Across 2-Position Substituents for Chemoproteomics or Panel Screening

Given the documented target divergence among 2-position substituents—mGluR2 (2-methyl core), PDE4/PDE10A (2-cyclopropyl, CAS 1713463-06-9), PI3K/autophagy (2-aryl), and mGluR5 PAM (5-aryl-substituted variants)—this compound is a critical member of a focused chemical probe set designed to map the selectivity landscape of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold [1][2][3]. Such a probe set would be deployed in kinase panels, GPCR panels, or chemoproteomics experiments to establish the target engagement fingerprint of each substitution pattern. The 2-methyl analog, as the minimally substituted active-core member, serves as the baseline against which the selectivity gain or loss of larger substituents can be quantitatively measured.

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